trans-EKODE-(E)-Ib trans-EKODE-(E)-Ib During oxidative stress, the abundant unsaturated fatty acid linoleic acid undergoes lipid peroxidation to produce α,β-unsaturated epoxy-keto-octadecenoic acids (EKODEs). Nonenzymatic autooxidation of linoleic acid generates six major EKODE isomers, which differ from one another in the positioning and the orientation of the epoxy group relative to the keto moiety. trans-EKODE-(E)-Ib is a biologically active peroxidation product of linoleic acid that is characterized, structurally, by having a trans carbon-carbon double bond between the 9-keto and 12,13-epoxy groups. It activates an antioxidant response element (ARE) in neuronal cells and induces the expression of ARE-regulated cytoprotective genes like NQO1. This EKODE also stimulates the synthesis of aldosterone and corticosterone in adrenal cells when supplied at 1-5 μM. This effect appears to be mediated by a rise in intracellular calcium.
Brand Name: Vulcanchem
CAS No.: 478931-82-7
VCID: VC0023821
InChI: InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+
SMILES: CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O
Molecular Formula: C18H30O4
Molecular Weight: 310.4 g/mol

trans-EKODE-(E)-Ib

CAS No.: 478931-82-7

Reference Standards

VCID: VC0023821

Molecular Formula: C18H30O4

Molecular Weight: 310.4 g/mol

trans-EKODE-(E)-Ib - 478931-82-7

CAS No. 478931-82-7
Product Name trans-EKODE-(E)-Ib
Molecular Formula C18H30O4
Molecular Weight 310.4 g/mol
IUPAC Name (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid
Standard InChI InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+
Standard InChIKey RCMABBHQYMBYKV-BUHFOSPRSA-N
Isomeric SMILES CCCCCC1C(O1)/C=C/C(=O)CCCCCCCC(=O)O
SMILES CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O
Canonical SMILES CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O
Physical Description Solid
Description During oxidative stress, the abundant unsaturated fatty acid linoleic acid undergoes lipid peroxidation to produce α,β-unsaturated epoxy-keto-octadecenoic acids (EKODEs). Nonenzymatic autooxidation of linoleic acid generates six major EKODE isomers, which differ from one another in the positioning and the orientation of the epoxy group relative to the keto moiety. trans-EKODE-(E)-Ib is a biologically active peroxidation product of linoleic acid that is characterized, structurally, by having a trans carbon-carbon double bond between the 9-keto and 12,13-epoxy groups. It activates an antioxidant response element (ARE) in neuronal cells and induces the expression of ARE-regulated cytoprotective genes like NQO1. This EKODE also stimulates the synthesis of aldosterone and corticosterone in adrenal cells when supplied at 1-5 μM. This effect appears to be mediated by a rise in intracellular calcium.
Synonyms 12,13-epoxy-11-oxo-9-octadecenoic acid
EPOODA
trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid
Reference 1.Wang, R.,Kern, J.T.,Goodfriend, T.L., et al. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. Prostaglandins, Leukotrienes and Essential Fatty Acids 81, 53-59 (2009).
PubChem Compound 5283007
Last Modified Nov 11 2021
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